2-Fluoro-3-methyl-5-nitrobenzaldehyde
Description
2-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS: 1803736-34-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆FNO₃ and a molar mass of 183.11 g/mol. It features a benzaldehyde backbone substituted with fluorine at position 2, a methyl group at position 3, and a nitro group at position 5. This compound is available in 96% purity and is marketed as a fluorinated building block in organic synthesis, particularly for constructing heterocycles or pharmaceuticals .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(10(12)13)3-6(4-11)8(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWMBXTZOPMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₇H₅FNO₃
- Molecular Weight : 173.12 g/mol
- CAS Number : 586-50-7
The compound features a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position of a benzaldehyde structure, contributing to its unique reactivity and utility in synthesis.
Synthesis of Pharmaceuticals
2-Fluoro-3-methyl-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, it has been used to synthesize compounds that exhibit significant anticancer properties against various cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells .
Organic Synthesis
The compound is utilized in several organic synthesis reactions:
- Aldol Reactions : It participates in aldol-type reactions leading to the formation of polysubstituted aromatic compounds. For example, its reaction with methyl 4-phenyl-3-oxobutanoate has been reported to yield complex naphthol derivatives .
Material Science
In material science, this compound is employed in the development of functionalized polymers and dyes. Its ability to undergo nucleophilic substitution reactions allows for the creation of new materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism by which 2-fluoro-3-methyl-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Analogues
The table below compares key properties of 2-Fluoro-3-methyl-5-nitrobenzaldehyde with its positional isomers and functional analogues:
Key Differences and Implications
However, it may enhance stability against metabolic degradation in pharmaceutical intermediates . The nitro group at position 5 (para to the aldehyde) in the target compound strongly deactivates the ring, directing further substitutions to meta positions. In contrast, 4-Fluoro-2-nitrobenzaldehyde has nitro at position 2 (ortho to aldehyde), which may lead to different regioselectivity in reactions .
Functional Group Variations: Aldehyde vs. Carboxylic Acid: 5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 14027-75-9) shares a similar substitution pattern but replaces the aldehyde with a carboxylic acid. Hydroxyl vs. Methyl: 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde (CAS 2923-99-1) replaces the methyl group with a hydroxyl group, significantly increasing solubility in polar solvents but reducing lipophilicity .
Physical Properties: The target compound’s higher molar mass (183.11 g/mol vs. 169.10 g/mol for isomers) reflects the methyl group’s contribution, which also increases hydrophobicity.
Biological Activity
2-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS No. 96516-29-9) is an organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 171.11 g/mol
- Appearance : Yellow crystalline or powdery substance
- Solubility : Soluble in organic solvents
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins involved in metabolic pathways, particularly in cancer cells. The compound's nitro group can participate in redox reactions, while the aldehyde moiety can form covalent bonds with nucleophiles, modulating enzyme activities and influencing biochemical pathways. This dual functionality allows it to exert significant effects on cellular processes, particularly those related to cancer metabolism and antibacterial activity .
Biological Activity Overview
-
Antibacterial Properties :
- Research indicates that compounds with similar structures exhibit antibacterial activity against various pathogens. For instance, fluorinated imines and hydrazones have shown significant potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 5.6 µM against specific bacterial targets .
-
Anticancer Potential :
- The compound interacts with enzymes involved in cancer cell metabolism, potentially inhibiting tumor growth. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell survival.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities based on the positioning of functional groups:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-nitrobenzaldehyde | Fluorine and nitro groups | Moderate antibacterial activity |
| 4-Fluoro-3-nitrobenzaldehyde | Different fluorine position | Anticancer properties noted |
| 2-Fluoro-5-nitrobenzaldehyde | Similar nitro group | Enhanced interaction with metabolic enzymes |
This table highlights how slight variations in molecular structure can lead to significant differences in biological activity.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives of this compound. The results indicated strong antibacterial activity against E. coli and S. aureus, suggesting that the presence of the fluorine atom enhances the compound's ability to penetrate bacterial membranes .
Anticancer Mechanisms
Another research effort focused on the compound's role in inhibiting key metabolic enzymes in cancer cells. The findings demonstrated that this compound could significantly reduce the activity of enzymes critical for fatty acid synthesis, which is often upregulated in cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
